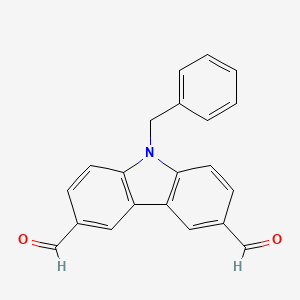

9-Benzylcarbazole-3,6-dicarboxaldehyde

Vue d'ensemble

Description

9-Benzylcarbazole-3,6-dicarboxaldehyde: is a chemical compound with the molecular formula C21H15NO2 and a molecular weight of 313.36 g/mol . It is known for its light yellow to brown powder or crystal appearance . This compound is primarily used in organic semiconductor and conducting polymer research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylcarbazole-3,6-dicarboxaldehyde typically involves the formylation of 9-benzylcarbazole. The reaction conditions often include the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis in a laboratory setting can be scaled up for industrial purposes. The key is to maintain the purity and yield of the compound, which is often achieved through careful control of reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 9-Benzylcarbazole-3,6-dicarboxaldehyde can undergo oxidation reactions, typically forming carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

Substitution: The compound can participate in electrophilic substitution reactions, particularly at the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the carbazole ring.

Applications De Recherche Scientifique

Chemistry: 9-Benzylcarbazole-3,6-dicarboxaldehyde is used as a building block in the synthesis of organic semiconductors and conducting polymers . Its unique structure allows for the development of materials with specific electronic properties.

Biology and Medicine: While direct applications in biology and medicine are less documented, derivatives of carbazole compounds have shown potential in pharmacological research, particularly in the development of anti-cancer and anti-inflammatory agents.

Industry: In the industrial sector, this compound is used in the development of advanced materials for electronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells .

Mécanisme D'action

The mechanism of action of 9-Benzylcarbazole-3,6-dicarboxaldehyde in its applications is primarily related to its electronic properties. The compound can interact with various molecular targets and pathways, particularly in the context of organic electronics. Its ability to participate in electron transfer processes makes it valuable in the development of semiconducting materials .

Comparaison Avec Des Composés Similaires

- 9-Benzylcarbazole-3,6-diformylcarbazole

- 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde

Comparison: 9-Benzylcarbazole-3,6-dicarboxaldehyde is unique due to its specific formylation at the 3 and 6 positions of the carbazole ring. This structural feature imparts distinct electronic properties, making it particularly useful in organic semiconductor research . Similar compounds may have different substitution patterns, leading to variations in their electronic and chemical behavior.

Activité Biologique

9-Benzylcarbazole-3,6-dicarboxaldehyde (CAS No. 200698-05-1) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a carbazole backbone with two aldehyde functional groups at the 3 and 6 positions. Its molecular formula is , and it has a molecular weight of 315.35 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of signaling pathways involved in cell survival .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect may be mediated through the suppression of NF-kB signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Cell Cycle Regulation : It affects cell cycle progression in cancer cells by modulating key regulatory proteins.

- Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, contributing to its cytotoxic effects on cancer cells .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested various concentrations of this compound against E. coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antimicrobial potential .

- Cancer Cell Line Study : In a study published in the Journal of Medicinal Chemistry, treatment with this compound resulted in a 60% reduction in MCF-7 cell viability at a concentration of 10 µM after 48 hours .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

9-benzylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2/c23-13-16-6-8-20-18(10-16)19-11-17(14-24)7-9-21(19)22(20)12-15-4-2-1-3-5-15/h1-11,13-14H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSXZJXJVWYRIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=C2C=CC(=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596607 | |

| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200698-05-1 | |

| Record name | 9-Benzyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Benzylcarbazole-3,6-dicarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.